REACTION_SMILES
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[Br:1][c:2]1[c:3]([O:9][CH2:10][CH2:11][Cl:12])[cH:4][cH:5][c:6]([F:8])[cH:7]1.[CH3:13][C:14]([CH3:15])([O-:16])[CH3:17].[K+:18].[O:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1>>[Br:1][c:2]1[c:3]([O:9][CH:10]=[CH2:11])[cH:4][cH:5][c:6]([F:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(OCCCl)c(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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C=COc1ccc(F)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |